molecular formula C13H18N2O4S B2815074 Ethyl 2-amino-4-methyl-5-(morpholine-4-carbonyl)thiophene-3-carboxylate CAS No. 314046-67-8

Ethyl 2-amino-4-methyl-5-(morpholine-4-carbonyl)thiophene-3-carboxylate

Cat. No. B2815074
CAS RN: 314046-67-8
M. Wt: 298.36
InChI Key: WPMZPAJOIYHKGD-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-methyl-5-(morpholine-4-carbonyl)thiophene-3-carboxylate is an organic chemical compound . It is a thiophene-based analog, which has been the subject of interest for many scientists due to its potential as a biologically active compound . Thiophene derivatives play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to produce aminothiophene derivatives . A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using the Gewald synthesis .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The molecular structure of Ethyl 2-amino-4-methyl-5-(morpholine-4-carbonyl)thiophene-3-carboxylate is not directly available from the search results.


Chemical Reactions Analysis

The nature of the sulfur reagent makes an essential impact on reaction selectivity . For example, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) went through a cyclization reaction and produced 2,3,5-trisubstituted thiophenes .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, such as the one , have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry, particularly as corrosion inhibitors . This suggests that our compound could potentially be used in this field.

Material Science

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This opens up potential applications in the development of new materials.

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are also used in the fabrication of organic field-effect transistors (OFETs) . This could be another potential application of our compound.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that our compound could be used in the development of new OLED technologies.

Pharmacological Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that our compound could potentially be used in the development of new drugs.

Synthesis of Probes for Biological Imaging

The morpholine group in our compound is similar to 4-(2-Aminoethyl)morpholine, which has been used in the synthesis of lysosome-targetable fluorescent probes for hydrogen sulfide imaging in living cells . This suggests that our compound could potentially be used in the development of new imaging probes.

Synthesis of Advanced Compounds

The compound is similar to Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate, which is an intermediate compound used in the synthesis of Relugolix, a drug used to treat advanced prostate cancer in adult men . This suggests that our compound could potentially be used in the synthesis of advanced compounds for medicinal purposes.

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future direction could be the exploration of more thiophene-based analogs for their potential biological activities.

properties

IUPAC Name

ethyl 2-amino-4-methyl-5-(morpholine-4-carbonyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-3-19-13(17)9-8(2)10(20-11(9)14)12(16)15-4-6-18-7-5-15/h3-7,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMZPAJOIYHKGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N2CCOCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4-methyl-5-(morpholine-4-carbonyl)thiophene-3-carboxylate

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